molecular formula C18H15F5N2OS B2504791 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1706092-13-8

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2504791
CAS No.: 1706092-13-8
M. Wt: 402.38
InChI Key: LSYYHHWSJDBABB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazepane ring and the coupling of the pyridine and phenyl rings. Techniques such as Suzuki-Miyaura coupling could potentially be used for these steps.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiazepane, pyridine, and phenyl rings, as well as the fluorine atoms. For example, the pyridine ring could potentially undergo electrophilic substitution reactions .

Scientific Research Applications

Development of Precipitation-Resistant Formulations

Research into the development of suitable formulations for poorly water-soluble compounds, like "(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone," focuses on increasing in vivo exposure. One study investigated various nonaqueous solution formulations to prevent or delay precipitation from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations across all species tested, improving dose proportionality, especially in rats. This approach is valuable for achieving the in vivo blood levels often required for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Anticancer and Antimicrobial Activities

The synthesis of novel biologically potent heterocyclic compounds, incorporating elements similar to the compound , has been studied for their anticancer and antimicrobial activities. These compounds, designed with heterocyclic entities like oxazole, pyrazoline, and pyridine, have shown significant potency in anticancer activity studies against a 60 cancer cell line panel. Additionally, they have demonstrated promising in vitro antibacterial and antifungal activities, offering potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Molecular Structure and Docking Studies

The study of molecular structure, spectroscopic properties, quantum chemical, and topological aspects of related compounds provides insights into their stability, charge distribution, and reactivity. These studies are fundamental for understanding the interaction mechanisms of these compounds at the molecular level. Molecular docking studies, in particular, help in identifying the potential biological targets of the compounds, aiding in the design of more effective and selective drugs. The analysis of the HOMO-LUMO energy distribution and molecular electrostatic potential maps further assists in predicting the reactivity of these compounds (Sivakumar et al., 2021).

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2OS/c19-12-2-3-14(20)13(9-12)15-5-6-25(7-8-27-15)17(26)11-1-4-16(24-10-11)18(21,22)23/h1-4,9-10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYYHHWSJDBABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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